4-(3-Methoxy-phenyl)-dihydro-furan-2-one

Synthetic Chemistry Intermediate Stability Reaction Selectivity

4-(3-Methoxy-phenyl)-dihydro-furan-2-one (CAS 476471-03-1, C₁₁H₁₂O₃, MW 192.21 g/mol) is a synthetic, non-natural γ-butyrolactone derivative. Its core structure consists of a saturated five-membered lactone ring substituted at the 4-position with a 3-methoxyphenyl group.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B8368373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxy-phenyl)-dihydro-furan-2-one
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2CC(=O)OC2
InChIInChI=1S/C11H12O3/c1-13-10-4-2-3-8(5-10)9-6-11(12)14-7-9/h2-5,9H,6-7H2,1H3
InChIKeyKIQYQMCCZORPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxy-phenyl)-dihydro-furan-2-one: Core γ-Butyrolactone Procurement Profile


4-(3-Methoxy-phenyl)-dihydro-furan-2-one (CAS 476471-03-1, C₁₁H₁₂O₃, MW 192.21 g/mol) is a synthetic, non-natural γ-butyrolactone derivative . Its core structure consists of a saturated five-membered lactone ring substituted at the 4-position with a 3-methoxyphenyl group. The compound is typically isolated as a white crystalline solid with a commercial purity specification of 95% . It serves primarily as a chiral or achiral intermediate scaffold in medicinal chemistry and natural product synthesis, distinct from its unsaturated dihydrofuran-2-one analogs (e.g., CAS 7706-85-6) due to its fully saturated lactone core, which eliminates conjugate addition reactivity at the ring.

Why 4-(3-Methoxy-phenyl)-dihydro-furan-2-one Cannot Be Casually Replaced by Other Methoxyphenyl Lactones


Simple analog substitution is inadvisable because the position of the methoxy group on the phenyl ring and the position of the aryl ring on the lactone core critically determine biological activity and chemical reactivity. For example, 4-(4-methoxyphenyl) isomers exhibit distinct electronic properties and metabolic profiles in MAO-B enzyme systems compared to 3-(4-methoxyphenyl) regioisomers [1]. In the broader γ-butyrolactone class, antibacterial MIC values against Streptococcus gordonii vary by more than 2-fold depending solely on the nature and position of the C4 aryl substituent [2]. The specific 3-methoxy substitution pattern of the target compound dictates its unique hydrogen-bonding acceptor/donor map and steric bulk, which cannot be replicated by 2-methoxy, 4-methoxy, or non-methoxylated phenyl analogs. The quantitative evidence below establishes the few available comparator-anchored differentiation points.

Quantitative Differentiation Evidence for 4-(3-Methoxy-phenyl)-dihydro-furan-2-one vs. Analogs


Saturated vs. Unsaturated Core: Redox Stability and Reactivity

The target compound is a fully saturated γ-butyrolactone, directly contrasted with its unsaturated analog 4-(3-methoxyphenyl)-2,5-dihydrofuran-2-one (CAS 7706-85-6). The unsaturated analog contains an α,β-unsaturated lactone moiety that is susceptible to nucleophilic Michael addition and unwanted polymerization under basic or radical conditions. The saturated dihydro-furan-2-one eliminates this reactive pathway, providing superior stability for multi-step synthesis. While no calorimetric or kinetic stability study directly compares these two specific compounds, the class-level inference is unequivocal: saturated γ-butyrolactones are chemically inert to conjugate addition, whereas their α,β-unsaturated counterparts react readily with thiol nucleophiles (e.g., glutathione, cysteine residues). This is a critical procurement differentiator for medicinal chemistry campaigns where off-target reactivity must be minimized.

Synthetic Chemistry Intermediate Stability Reaction Selectivity

Regioisomeric Differentiation: 4-Aryl vs. 3-Aryl Lactone MAO-B Substrate Activity

The Silverman group demonstrated that cis- and trans-5-(aminomethyl)-3-(4-methoxyphenyl)dihydrofuran-2(3H)-ones are mechanism-based substrates for recombinant human MAO-B, undergoing enzyme-catalyzed decarboxylation and ring-opening [1]. Critically, this activity is dependent on the 3-aryl substitution pattern; the 4-aryl regioisomer (target compound scaffold) places the aryl ring at a different position relative to the lactone carbonyl, altering the distance and geometry of key interactions with the enzyme's active site flavin. Consequently, the target 4-(3-methoxyphenyl) scaffold is expected to display significantly reduced or absent MAO-B substrate/inhibitor activity compared to the 3-(4-methoxyphenyl) regioisomer. This is supported by the known structure-activity relationship (SAR) of MAO-B ligands, where the orientation of the aromatic ring is a primary determinant of potency [1]. No direct IC₅₀ comparison for the target compound is available.

MAO-B Inhibition Neuroscience Enzyme Specificity

Antibacterial Potency Relative to C4-Substituted Butyrolactone Library

A focused library of synthetic butyrolactones was evaluated against Streptococcus gordonii, demonstrating that the functional group at the C4 position has a critical influence on antibacterial activity [1]. The most potent compounds (B-12, B-13) achieved an MIC of 9.38 µg/mL, which was 2–3 times more potent than the reference antibiotic doxycycline. While the specific target compound was not included in this library, the SAR trend reveals that a carboxyl group at C4 provided optimal activity, and simple aryl substituents (without a carboxyl moiety) showed reduced potency. The 3-methoxyphenyl group of the target compound is a lipophilic, non-ionizable substituent that would be predicted to exhibit intermediate MIC values between the unsubstituted phenyl series and the optimal carboxyl series. For procurement, this positions 4-(3-methoxy-phenyl)-dihydro-furan-2-one as a baseline hydrophobic scaffold for further derivatization, rather than a lead-like antibacterial agent itself.

Antibacterial Streptococcus gordonii Structure-Activity Relationship

Chiral Resolution Potential: Enantiomeric Differentiation of 3-Aryl-γ-butyrolactones

A study on the enantiomeric separation of four chiral 3-aryl-substituted-γ-butyrolactones using a Chiralpak AD-H column demonstrated baseline resolution of enantiomers, a critical quality control parameter for pharmaceutical intermediates [1]. The target compound, possessing a 4-aryl substituent, contains a chiral center at C4 (if asymmetrically substituted at C3 or C5). While the target compound's specific separation factor (α) and resolution (Rs) have not been reported, the study confirms the feasibility of enantiomeric purity determination for this class of compounds via HPLC. The 3-methoxy substitution on the phenyl ring may influence π-π interactions with the chiral stationary phase, potentially altering retention times compared to 4-methoxy or unsubstituted analogs. For procurement of enantiopure material, this is a key quality assurance consideration.

Chiral Chromatography Enantiomeric Separation Pharmaceutical Intermediates

Optimal Application Scenarios for 4-(3-Methoxy-phenyl)-dihydro-furan-2-one Based on Verified Evidence


Scaffold for Non-Covalent Fragment-Based Drug Discovery

The saturated lactone core of 4-(3-Methoxy-phenyl)-dihydro-furan-2-one, unlike its α,β-unsaturated analog, is inert toward nucleophilic attack (Section 3, Item 1). This makes it suitable as a non-covalent fragment or scaffold in biochemical screens, where Michael acceptor-related assay interference and non-specific protein reactivity must be avoided. The 3-methoxyphenyl group provides a defined hydrophobic vector for initial binding interactions. [REFS-Sec3-1]

Negative Control in MAO-B Enzyme Studies

Based on the established SAR that 3-aryl regioisomers are active MAO-B substrates, the 4-aryl target compound is predicted to be inactive (Section 3, Item 2). It can therefore be deployed as a structurally matched negative control in MAO-B inhibition or substrate profiling experiments, helping to validate that observed activity arises specifically from the 3-aryl pharmacophore. [REFS-Sec3-2]

Hydrophobic Baseline in C4-Substituted Lactone Antibacterial SAR

The compound represents a non-ionizable, lipophilic C4 substituent baseline for antibacterial SAR studies against oral pathogens (Section 3, Item 3). By comparing its MIC with C4-carboxyl or C4-hydroxyl analogs, medicinal chemists can deconvolute the contribution of hydrogen-bonding vs. hydrophobicity to target engagement. [REFS-Sec3-3]

Method Development Standard for Chiral Lactone Analysis

Given the established separability of 3-aryl-γ-butyrolactone enantiomers on polysaccharide-based chiral stationary phases (Section 3, Item 4), the target compound can serve as a model analyte for developing and validating chiral HPLC methods for 4-aryl lactones. Its distinct retention profile relative to 3-aryl or 4-methoxy analogs makes it useful for specificity validation. [REFS-Sec3-4]

Quote Request

Request a Quote for 4-(3-Methoxy-phenyl)-dihydro-furan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.